molecular formula C16H12N2O4S B2489167 Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 919860-86-9

Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2489167
CAS RN: 919860-86-9
M. Wt: 328.34
InChI Key: ICXQDCVULUMCLO-UHFFFAOYSA-N
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Description

Isoxazole derivatives, including Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate, are crucial in the field of organic chemistry due to their versatile applications. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, nucleophilic substitutions, and transformations of pre-existing isoxazole rings. For example, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the synthetic accessibility of complex isoxazole derivatives from simpler isoxazole compounds (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, often substituted with various functional groups. Structural analyses, such as X-ray crystallography, provide insights into the conformation, stereochemistry, and intermolecular interactions of these molecules. For instance, Smith et al. (1991) performed a detailed structural analysis of an isoxazole amino ester, revealing the planarity and conformational preferences of the isoxazole ring (Smith et al., 1991).

Chemical Reactions and Properties

Isoxazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and functional group transformations. The reactivity of the isoxazole ring makes these compounds suitable for further chemical modifications. For example, Roy et al. (2004) explored the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, highlighting the reactivity of the methyl group adjacent to the isoxazole ring (Roy et al., 2004).

properties

IUPAC Name

methyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(18-15(19)12-7-8-17-22-12)9-13(23-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXQDCVULUMCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

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